Cas no 75833-26-0 (1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-one)

1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Ethanone,1-(3,4-dimethylphenyl)-2,2,2-trifluoro-
- 3',4'-Dimethyl-2,2,2-trifluoroacetophenone
- Ethanone, 1-(3,4-dimethylphenyl)-2,2,2-trifluoro- (9CI)
- 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethanone
- 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-one
- A865612
- AKOS012258772
- AB08932
- EN300-1936139
- MFCD01319987
- Ethanone,1-(3,4-dimethylphenyl)-2,2,2-trifluoro-(9ci)
- SCHEMBL10494608
- DTXSID40374439
- 75833-26-0
- CS-0281448
- 1-(3,4-dimethylphenyl)- 2,2,2-trifluoroethan-1-one
- 3 inverted exclamation marka,4 inverted exclamation marka-Dimethyl-2,2,2-trifluoroacetophenone
- G73617
- 1-(3,4-DIMETHYLPHENYL)-2,2,2-TRIFLUORO-ETHANONE
-
- MDL: MFCD01319987
- Inchi: InChI=1S/C10H9F3O/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5H,1-2H3
- InChI Key: AJVJGZSCQYMMDI-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1C)C(=O)C(F)(F)F
Computed Properties
- Exact Mass: 202.06054939g/mol
- Monoisotopic Mass: 202.06054939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 17.1Ų
1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1252695-250mg |
3',4'-Dimethyl-2,2,2-trifluoroacetophenone |
75833-26-0 | 97% | 250mg |
$100 | 2024-06-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-335915-1g |
3',4'-Dimethyl-2,2,2-trifluoroacetophenone, |
75833-26-0 | 1g |
¥760.00 | 2023-09-05 | ||
Chemenu | CM296482-25g |
3',4'-Dimethyl-2,2,2-trifluoroacetophenone |
75833-26-0 | 95% | 25g |
$835 | 2021-08-18 | |
Chemenu | CM296482-10g |
3',4'-Dimethyl-2,2,2-trifluoroacetophenone |
75833-26-0 | 95% | 10g |
$447 | 2021-08-18 | |
Enamine | EN300-1936139-2.5g |
1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-one |
75833-26-0 | 2.5g |
$1089.0 | 2023-09-17 | ||
eNovation Chemicals LLC | Y1252695-100g |
3',4'-Dimethyl-2,2,2-trifluoroacetophenone |
75833-26-0 | 97% | 100g |
$5635 | 2023-09-04 | |
Fluorochem | 023151-25g |
3',4'-Dimethyl-2,2,2-trifluoroacetophenone |
75833-26-0 | 97% | 25g |
£882.00 | 2022-03-01 | |
Enamine | EN300-1936139-0.05g |
1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-one |
75833-26-0 | 0.05g |
$468.0 | 2023-09-17 | ||
Enamine | EN300-1936139-0.1g |
1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-one |
75833-26-0 | 0.1g |
$490.0 | 2023-09-17 | ||
Enamine | EN300-1936139-5.0g |
1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-one |
75833-26-0 | 5g |
$2525.0 | 2023-06-02 |
1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-one Related Literature
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
Additional information on 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-one
Professional Introduction to Compound with CAS No. 75833-26-0 and Product Name: 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-one
The compound with the CAS number 75833-26-0 and the product name 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various scientific domains. The molecular structure of this compound consists of a trifluoromethyl group attached to an acetyl derivative of a dimethylbenzene ring, which imparts distinct reactivity and stability that make it a valuable candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of the trifluoromethyl group in 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-one contributes to its favorable pharmacokinetic profile, making it an attractive scaffold for drug development. This feature has been extensively studied in the context of designing novel therapeutic agents that exhibit higher efficacy and lower toxicity compared to their non-fluorinated counterparts.
One of the most compelling aspects of this compound is its role as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop novel inhibitors targeting various enzymatic pathways. For instance, studies have demonstrated its utility in generating potent kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The dimethylphenyl moiety enhances lipophilicity, facilitating better cell membrane penetration, while the trifluoromethyl group modulates electronic properties, influencing binding interactions with biological targets.
The compound's reactivity also makes it a valuable tool in organic synthesis. Its ability to undergo nucleophilic addition reactions allows chemists to construct more intricate molecular architectures efficiently. This has opened up new avenues for creating bioactive molecules with tailored properties. Additionally, the stability provided by the trifluoromethyl group ensures that intermediates remain viable for longer periods during multi-step syntheses, reducing the need for additional protective groups or harsh reaction conditions.
Recent advancements in computational chemistry have further highlighted the potential of 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-one as a key intermediate. Molecular modeling studies have revealed that its scaffold can be optimized to improve binding affinity and selectivity for specific biological receptors. These insights have guided experimental efforts toward designing next-generation drug candidates with enhanced therapeutic profiles. The integration of machine learning algorithms has accelerated this process by predicting optimal modifications that could enhance the compound's efficacy.
In the realm of medicinal chemistry, the development of novel methodologies for fluorine incorporation remains a hot topic. The compound serves as an excellent model for studying fluorine-mediated reactions that can be harnessed for large-scale drug production. Researchers have explored various synthetic routes to introduce fluorine atoms into complex molecules more efficiently. This has not only improved yields but also reduced costs associated with fluorinated drug synthesis.
The environmental impact of pharmaceutical production has also been a focus area. Given its stability and versatility, 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-one offers a sustainable alternative to less environmentally friendly intermediates. Its resistance to degradation ensures that it remains effective throughout synthetic processes without contributing to pollution or waste generation. This aligns with global efforts toward green chemistry principles, emphasizing the importance of developing eco-friendly synthetic routes.
Another exciting application lies in its potential use as a ligand in coordination chemistry. The combination of lipophilic and electron-withdrawing groups in its structure allows it to interact with transition metals effectively. Such metal complexes have shown promise in catalyzing various reactions that are otherwise challenging to achieve under mild conditions. This opens up possibilities for developing new catalytic systems that could revolutionize industrial chemical processes.
The compound's role in material science is equally noteworthy. Its unique properties make it suitable for designing advanced materials with tailored functionalities. For example, researchers have investigated its use in creating polymers with enhanced thermal stability and mechanical strength. These materials could find applications in high-performance coatings or electronic components where durability and reliability are paramount.
Future research directions may explore novel derivatives of 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-one that could expand its utility further. By modifying substituents or introducing additional functional groups strategically placed within its structure, scientists aim to unlock even greater potential applications across multiple disciplines including agrochemicals, specialty chemicals, and advanced materials science.
In conclusion, 75833-26-0 represents more than just another chemical compound—it embodies innovation at the intersection of organic synthesis, medicinal chemistry, computational biology, and materials science.* Its multifaceted applications underscore why such compounds continue to drive progress across scientific fields.* As research advances,* we can expect* further groundbreaking discoveries stemming from this versatile molecule.* Its journey from laboratory curiosity* to potential industrial application* exemplifies* how fundamental research can lead* to transformative outcomes.*
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